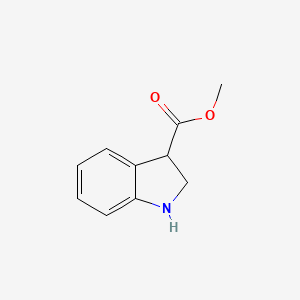
Methyl indoline-3-carboxylate
Übersicht
Beschreibung
Methyl indoline-3-carboxylate is a chemical compound with the molecular formula C10H11NO2 . It is a member of indoles and a methyl ester . It has a role as a metabolite . It is used as a reagent in the preparation of oncrasin-1 derivatives, which is a novel inhibitor of the C-terminal domain of RNA polymerase II .
Synthesis Analysis
While specific synthesis methods for Methyl indoline-3-carboxylate were not found, there are general methods for the synthesis of indole-3-carboxylic acid derivatives . For example, Liu et al. have developed an effective method for the preparation of 3-alkoxycarbonyl derivatives of indole, based on the reaction of substituted o-iodoaniline with dicarbonyl compounds .Molecular Structure Analysis
The molecular structure of Methyl indoline-3-carboxylate indicates the presence of intermolecular N-H…O hydrogen bond . Its crystal structure has been extracted from the marine Streptomyces sp. 060524 .Chemical Reactions Analysis
While specific chemical reactions involving Methyl indoline-3-carboxylate were not found, there are general reactions for indole-3-carboxylic acid derivatives . For instance, Liu et al. proposed a synthesis of 1,3-substituted indoles via an oxidative heterocyclization reaction catalyzed by Pd .Physical And Chemical Properties Analysis
Methyl indoline-3-carboxylate is a solid at 20 degrees Celsius . It has a molecular weight of 175.19 .Wissenschaftliche Forschungsanwendungen
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Methyl indoline-3-carboxylate is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs .
- Method : The reaction of 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .
- Results : Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of cancer cells, microbes, and different types of disorders in the human body .
-
Gut-Bacteria-Derived Indole and Its Derivatives
- Field : Pharmacology
- Application : Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .
- Method : Indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
- Results : By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives show good therapeutic prospects .
-
Preparation of Various Inhibitors
- Field : Biochemistry
- Application : Methyl indoline-3-carboxylate is used for the preparation of various inhibitors, including nitric oxide synthesis (nNOS) inhibitors, protein kinase c alpha (PKCα) inhibitors, inhibitors of the C-terminal domain of RNA polymerase II as antitumor agents, kinase insert domain receptor (KDR) inhibitors, very late antigen-4 (VLA-4) antagonists, inhibitors of Human 5-Lipoxygenase, serotonin 5-HT4 receptor antagonists and hyaluronidase inhibitors .
- Method : The specific methods of application or experimental procedures are not provided in the sources .
- Results : The results or outcomes obtained are not provided in the sources .
-
Organocatalysts for the Anti-Mannich Reaction
- Field : Organic Chemistry
- Application : Methyl indoline-3-carboxylate can be used as an organocatalyst for the anti-Mannich reaction .
- Method : The specific methods of application or experimental procedures are not provided in the sources .
- Results : The results or outcomes obtained are not provided in the sources .
-
Preparation of Nitric Oxide Synthase (nNOS) Inhibitors
- Field : Biochemistry
- Application : Methyl indoline-3-carboxylate is used for the preparation of nitric oxide synthase (nNOS) inhibitors .
- Method : The specific methods of application or experimental procedures are not provided in the sources .
- Results : The results or outcomes obtained are not provided in the sources .
-
Preparation of Protein Kinase C Alpha (PKCα) Inhibitors
- Field : Biochemistry
- Application : Methyl indoline-3-carboxylate is used for the preparation of protein kinase c alpha (PKCα) inhibitors .
- Method : The specific methods of application or experimental procedures are not provided in the sources .
- Results : The results or outcomes obtained are not provided in the sources .
-
Inhibitors of the C-terminal domain of RNA polymerase II as Antitumor Agents
- Field : Biochemistry
- Application : Methyl indoline-3-carboxylate is used for the preparation of inhibitors of the C-terminal domain of RNA polymerase II as antitumor agents .
- Method : The specific methods of application or experimental procedures are not provided in the sources .
- Results : The results or outcomes obtained are not provided in the sources .
-
Kinase Insert Domain Receptor (KDR) Inhibitors
- Field : Biochemistry
- Application : Methyl indoline-3-carboxylate is used for the preparation of kinase insert domain receptor (KDR) inhibitors .
- Method : The specific methods of application or experimental procedures are not provided in the sources .
- Results : The results or outcomes obtained are not provided in the sources .
-
Organocatalysts for the Anti-Mannich Reaction
- Field : Organic Chemistry
- Application : Methyl indoline-3-carboxylate can be used as an organocatalyst for the anti-Mannich reaction .
- Method : The specific methods of application or experimental procedures are not provided in the sources .
- Results : The results or outcomes obtained are not provided in the sources .
Safety And Hazards
Zukünftige Richtungen
Methyl indoline-3-carboxylate, as a member of indole-3-carboxylic acid esters, is of interest in the search for new drugs . Future research directions could include the development of new methods for the heterocyclization of indoles containing an ester group in position C-3 . Additionally, the application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Eigenschaften
IUPAC Name |
methyl 2,3-dihydro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9/h2-5,8,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMBVRCJGIGWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662836 | |
| Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl indoline-3-carboxylate | |
CAS RN |
39891-71-9 | |
| Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39891-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,3-dihydro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



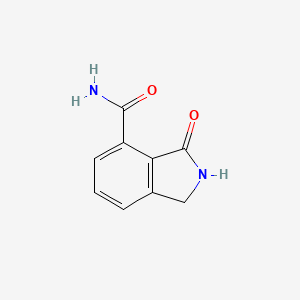
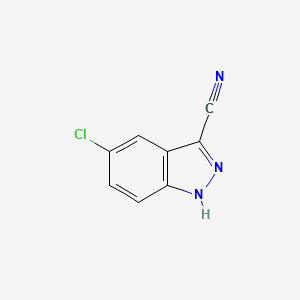

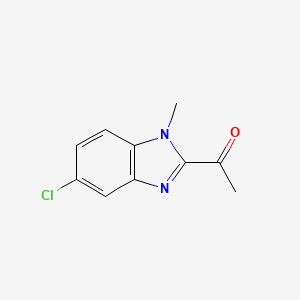
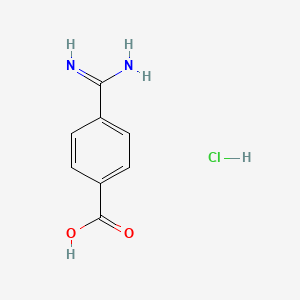
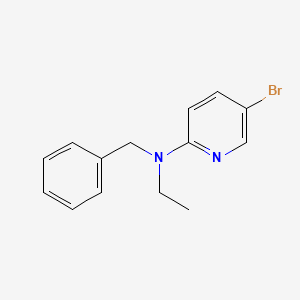
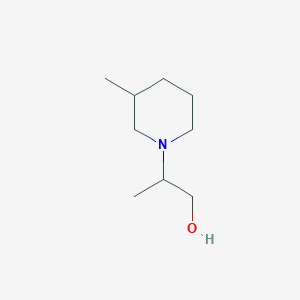
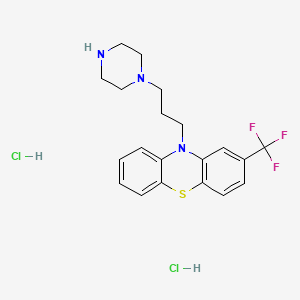
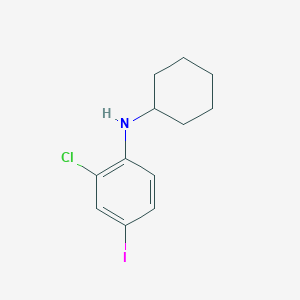
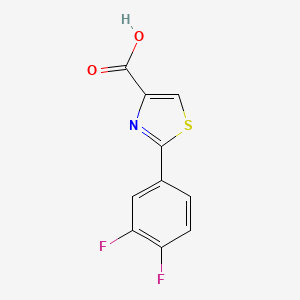
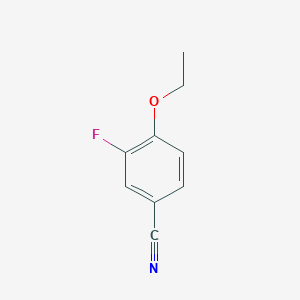
![Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419139.png)
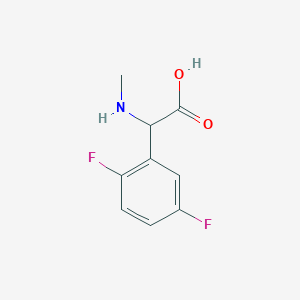
![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)